

Adecypenol chemical structure and properties

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Compound of Interest

Compound Name: **Adecypenol**

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An In-depth Technical Guide to **Adecypenol**: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adecypenol is a potent inhibitor of adenosine deaminase (ADA), an enzyme crucial in purine metabolism.^[1] Structurally, it is characterized as a unique nucleoside analog composed of a homopurine ring system linked to a cyclopentene moiety.^[2] Isolated from *Streptomyces* sp. OM-3223, **Adecypenol** has garnered interest for its potential therapeutic applications, particularly in oncology, due to its ability to modulate adenosine levels and enhance the efficacy of other chemotherapeutic agents. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Adecypenol**, including detailed experimental protocols and visual diagrams to facilitate understanding and further research.

Chemical Structure and Properties

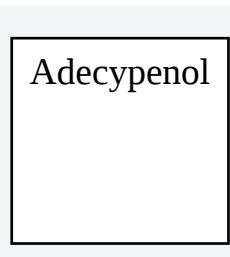
Adecypenol possesses a complex chemical architecture, featuring a homopurine core fused to a cyclopentene-derived sugar analog. The systematic IUPAC name for **Adecypenol** is (1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2][3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol.

Physicochemical Properties

A summary of the key physicochemical properties of **Adecypenol** is presented in Table 1.

Property	Value	Source
IUPAC Name	(1S,2R,5R)-5-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][2,3]diazepin-3-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol	PubChem CID 503419
CAS Number	104493-13-2	CAS Common Chemistry
Molecular Formula	C ₁₂ H ₁₆ N ₄ O ₄	PubChem CID 503419
Molecular Weight	280.28 g/mol	PubChem CID 503419
Canonical SMILES	C1C(C2=C(NC=N1)N(C=N2)[C@@H]3C=C(--INVALID-LINK--O)CO)O	PubChem CID 503419
Appearance	Solid powder	Vulcanchem
¹ H NMR (D ₂ O, ppm)	H-1': 4.55, H-2': 4.12, H-3': 5.26, H-4': 3.02, H-6': 3.89	Vulcanchem

Structural Diagram



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Caption: Chemical structure of **Adecytenol**.

Biological Activity and Mechanism of Action

Adecytenol is a potent, slow-binding inhibitor of adenosine deaminase (ADA).^[1] ADA is a key enzyme in the purine salvage pathway, catalyzing the irreversible deamination of adenosine

and deoxyadenosine to inosine and deoxyinosine, respectively. By inhibiting ADA, **Adecypenol** increases the extracellular concentration of adenosine, which can then modulate various physiological processes through its receptors.

Adenosine Deaminase Inhibition

The inhibitory activity of **Adecypenol** against calf intestinal adenosine deaminase is summarized in Table 2.

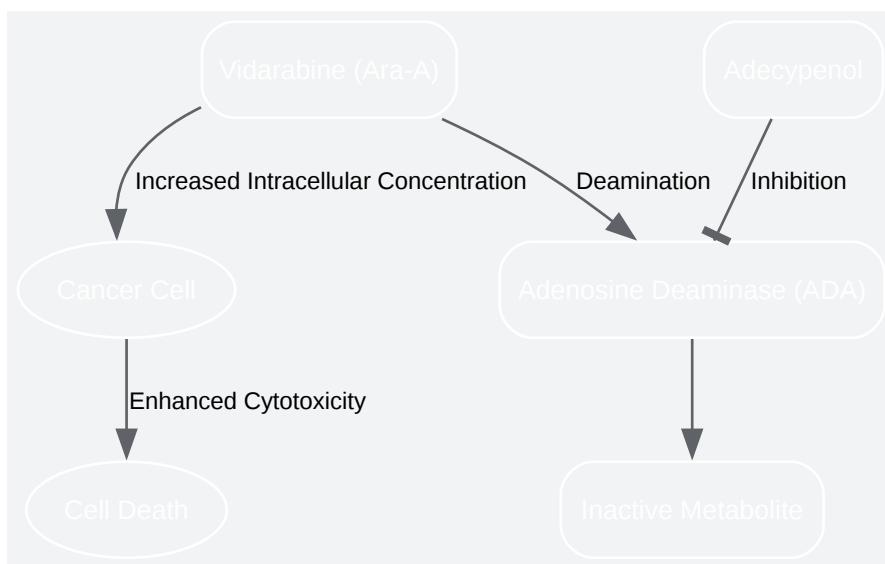
Parameter	Value	Source
Inhibition Constant (K_i)	4.7×10^{-9} M	Vulcanchem
Inhibition Type	Semi-tight binding	Vulcanchem

The slow-binding nature of **Adecypenol** to ADA suggests a multi-step binding mechanism, likely involving an initial rapid binding followed by a slower conformational change of the enzyme-inhibitor complex, leading to a more tightly bound state.

Caption: Proposed mechanism of slow-binding inhibition of ADA by **Adecypenol**.

Synergistic Antitumor Effects

Adecypenol has been shown to potentiate the antitumor activity of other nucleoside analogs, such as vidarabine (Ara-A). By inhibiting ADA, **Adecypenol** prevents the deamination and inactivation of vidarabine, thereby increasing its intracellular concentration and enhancing its cytotoxic effects against cancer cells.



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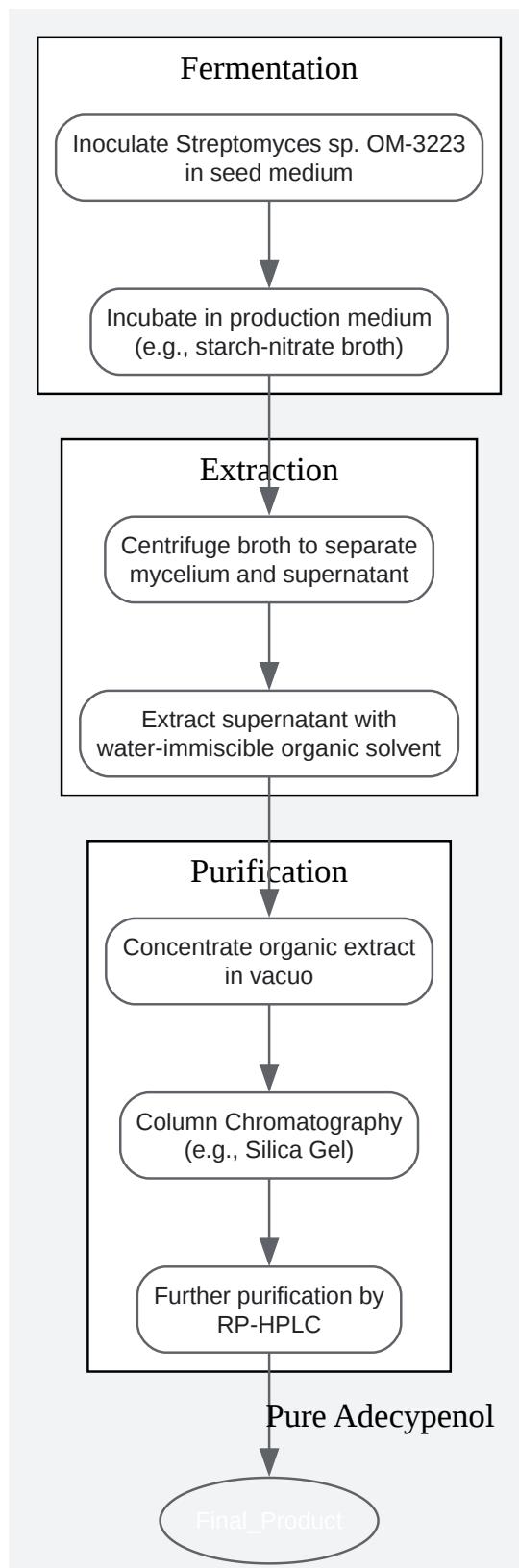
Caption: Synergistic antitumor effect of **AdecyPenol** and Vidarabine.

Experimental Protocols

This section provides detailed, representative methodologies for key experiments related to **AdecyPenol**. These protocols are based on established methods and may require optimization for specific experimental conditions.

Fermentation and Isolation of AdecyPenol from *Streptomyces* sp. OM-3223

This protocol describes a potential method for the production and purification of **AdecyPenol** based on general procedures for *Streptomyces* fermentation.



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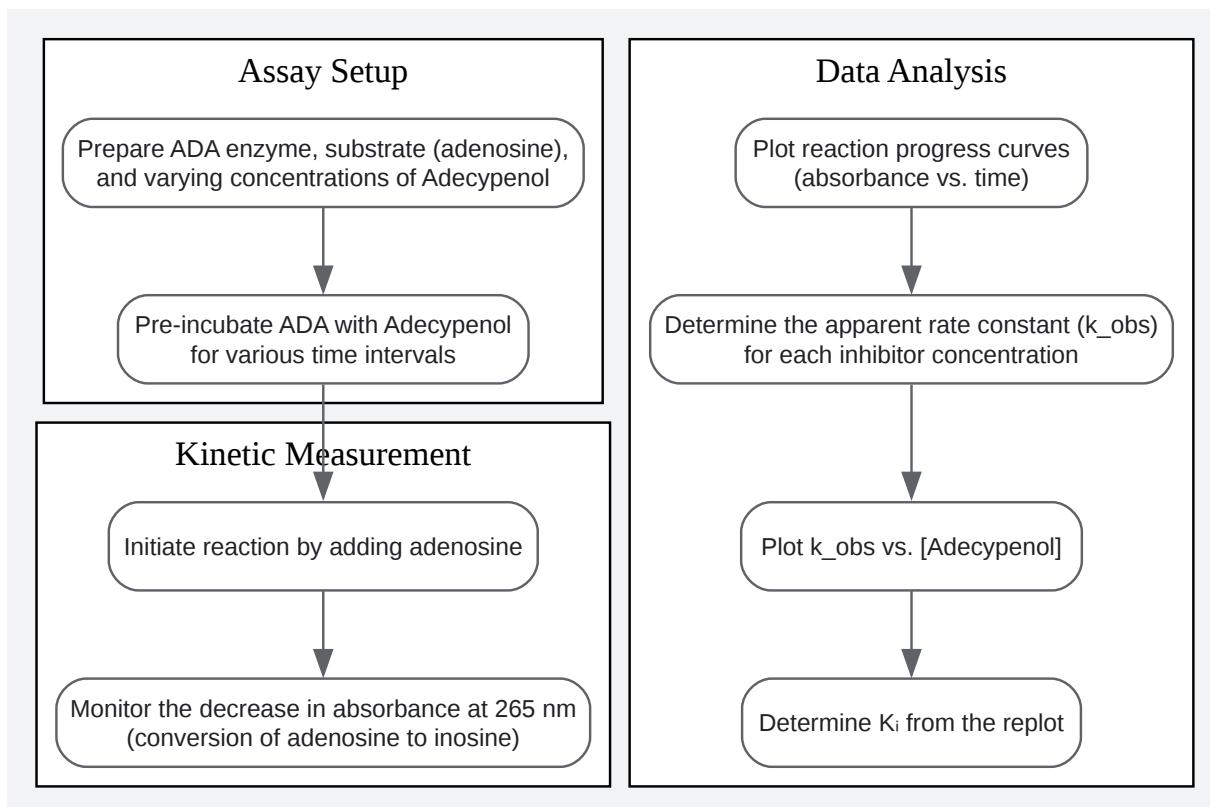
Caption: Experimental workflow for the isolation and purification of **Adecyphenol**.

Protocol:

- Fermentation:
 - Prepare a seed culture of *Streptomyces* sp. OM-3223 in a suitable medium (e.g., yeast extract-malt extract broth) and incubate at 28°C for 48-72 hours with shaking.
 - Inoculate a production medium (e.g., starch-nitrate medium) with the seed culture.
 - Incubate the production culture at 28°C for 5-7 days with aeration and agitation.
- Extraction:
 - Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.
 - Extract the supernatant with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
 - Pool the organic extracts and concentrate under reduced pressure to yield a crude extract.
- Purification:
 - Subject the crude extract to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
 - Monitor fractions for the presence of **Adecypenol** using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
 - Pool the fractions containing **Adecypenol** and concentrate.
 - Perform final purification using reversed-phase HPLC (RP-HPLC) with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid.
 - Collect the peak corresponding to **Adecypenol** and lyophilize to obtain the pure compound.

Determination of the Inhibition Constant (K_i) for Adecypenol against Adenosine Deaminase

This protocol outlines a method to determine the K_i of **Adecypenol** as a slow-binding inhibitor of ADA.



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Caption: Experimental workflow for determining the K_i of **Adecypenol**.

Protocol:

- Reagents and Enzyme:
 - Use purified calf intestinal adenosine deaminase.
 - Prepare a stock solution of adenosine in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

- Prepare a series of dilutions of **Adecypenol** in the same buffer.
- Assay Procedure:
 - In a temperature-controlled cuvette, pre-incubate ADA with various concentrations of **Adecypenol** for different time intervals.
 - Initiate the enzymatic reaction by adding a saturating concentration of adenosine.
 - Monitor the decrease in absorbance at 265 nm over time using a UV-Vis spectrophotometer. The conversion of adenosine to inosine results in a decrease in absorbance at this wavelength.
- Data Analysis:
 - For each **Adecypenol** concentration, plot the absorbance versus time. The progress curves for a slow-binding inhibitor will be biphasic.
 - Fit the progress curves to an equation for slow-binding inhibition to determine the apparent first-order rate constant (k_{obs}) for the onset of inhibition at each inhibitor concentration.
 - Plot k_{obs} versus the concentration of **Adecypenol**.
 - Fit the resulting data to the appropriate equation for the specific model of slow-binding inhibition (e.g., a two-step binding model) to determine the inhibition constant (K_i).[\[3\]](#)[\[4\]](#)[\[5\]](#)

In Vivo Synergistic Antitumor Effect of **Adecypenol** and Vidarabine

This protocol describes a representative in vivo experiment to evaluate the synergistic antitumor activity of **Adecypenol** and vidarabine in a murine leukemia model.[\[2\]](#)

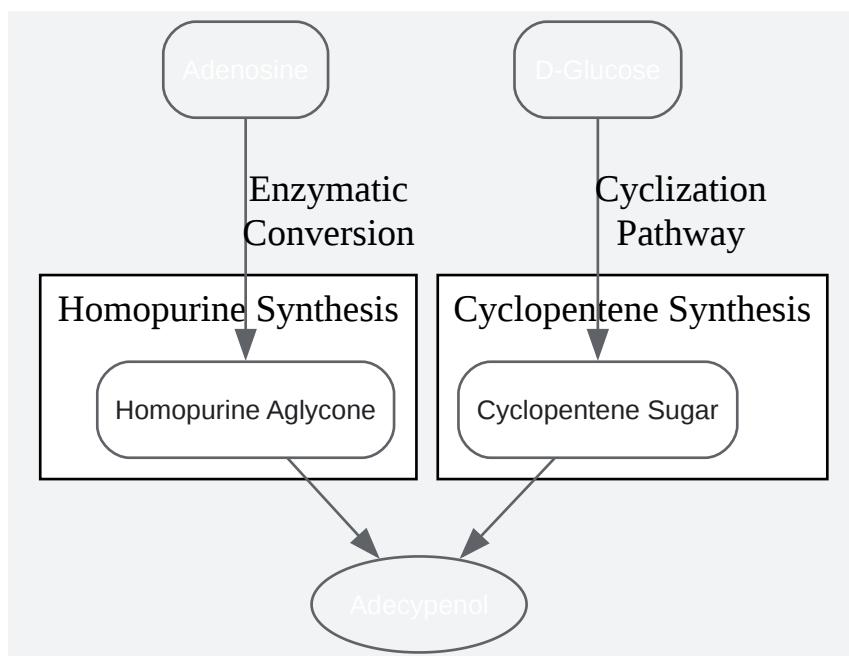
Protocol:

- Animal Model and Tumor Inoculation:
 - Use a suitable mouse strain (e.g., DBA/2 mice) for the L1210 leukemia model.

- Intraperitoneally inject the mice with L1210 leukemia cells.
- Treatment Groups:
 - Divide the mice into four groups:
 - Group 1: Vehicle control (e.g., saline).
 - Group 2: **Adecypenol** alone.
 - Group 3: Vidarabine alone.
 - Group 4: **Adecypenol** in combination with vidarabine.
- Drug Administration:
 - Administer the drugs intraperitoneally according to a predetermined schedule (e.g., daily for 9 days, starting 24 hours after tumor inoculation). Dosages should be determined from prior dose-response studies.
- Endpoint and Data Analysis:
 - Monitor the mice daily for signs of toxicity and record their survival time.
 - The primary endpoint is the mean survival time (MST) or the increase in lifespan (% ILS) for each group compared to the control group.
 - Synergy is determined if the % ILS of the combination therapy is significantly greater than the sum of the % ILS of the individual monotherapies. Statistical analysis (e.g., using isobologram analysis) can be performed to formally assess the synergy.[6][7][8][9]

Biosynthesis of **Adecypenol**

The biosynthesis of **Adecypenol** in *Streptomyces* sp. is proposed to be a hybrid pathway involving precursors from both purine and carbohydrate metabolism. The homopurine core is likely derived from adenosine, while the cyclopentene sugar moiety originates from D-glucose.



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Caption: High-level overview of the proposed biosynthetic pathway of **Adecypenol**.

Conclusion

Adecypenol stands out as a potent and specific inhibitor of adenosine deaminase with a unique chemical structure. Its ability to act as a slow-binding inhibitor and to synergize with other anticancer agents makes it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and oncology, facilitating continued investigation into the therapeutic potential of **Adecypenol**. Further research is warranted to fully elucidate its biosynthetic pathway and to optimize its therapeutic application.

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